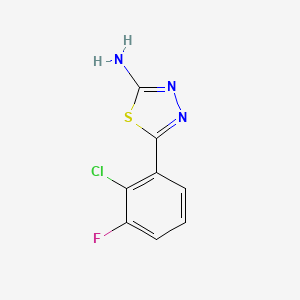![molecular formula C14H17BrFNO3 B13697232 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic organic compound with the molecular formula C14H17BrFNO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydrobenzo[f][1,4]oxazepine core. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Oxazepine Core: The oxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mecanismo De Acción
The mechanism of action of 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The Boc protecting group can be removed to expose the active amine, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with a chlorine atom instead of a fluorine atom.
7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the Boc protecting group.
4-Boc-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine atom.
Uniqueness
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the combination of bromine, fluorine, and Boc protecting group on the oxazepine core. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H17BrFNO3 |
|---|---|
Peso molecular |
346.19 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-9-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H17BrFNO3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(15)7-11(12)16/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
KQBIVPLFNVGSJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


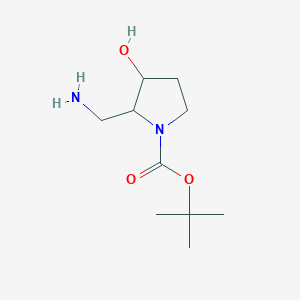

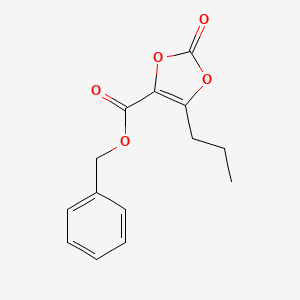



![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
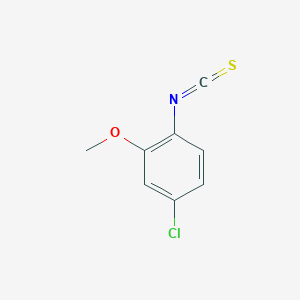


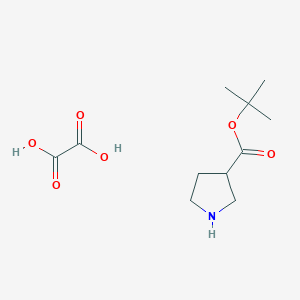
![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)
